2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide
Description
2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is an organic compound with a complex structure, characterized by the presence of chloro, methyl, nitro, and sulfonamide functional groups
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-4-2-3-5-12(9)15-21(19,20)13-8-10(16(17)18)6-7-11(13)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNILVZUJVGYJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfonation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with 2-methylphenylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the nitro group.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antibacterial or anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylphenyl)benzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-chloro-N-(2-methylphenyl)-4-nitrobenzenesulfonamide: Positional isomer with the nitro group in a different location, potentially altering its chemical and biological properties.
Uniqueness
2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and nitro groups allows for versatile chemical transformations and applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
